![molecular formula C18H13ClN4O4 B5536797 N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions under specific conditions. For instance, a related Schiff base was synthesized by reacting 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in a methanol solution. This process typically results in the formation of a monohydrate Schiff base, characterized using techniques such as 1H NMR, IR, elemental analysis, and X-ray single crystal diffraction analysis (Li Jia-ming, 2009).
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using X-ray diffraction, providing detailed insights into their crystalline structure. For example, (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate's structure was elucidated, revealing intermolecular interactions, including hydrogen bonds, through Hirshfeld surface analysis and spectroscopic techniques (Oumeria Kourat et al., 2020).
properties
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4/c19-18-13(9-12-5-1-2-6-14(12)21-18)10-20-22-17(24)11-27-16-8-4-3-7-15(16)23(25)26/h1-10H,11H2,(H,22,24)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCNZIAWLRGLPC-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-((2-Chloro-3-quinolinyl)methylene)-2-(2-nitrophenoxy)acetohydrazide |
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